(-)-1,3-Butanediol (CAS 6290-03-5), also known as (R)-(-)-1,3-butanediol, is an enantiopure chiral diol utilized extensively in asymmetric synthesis, advanced clinical nutrition, and premium cosmetic formulations. Unlike standard industrial glycols, this compound serves as a critical chiral building block (synthon) for synthesizing high-value active pharmaceutical ingredients (APIs) such as penem and carbapenem antibiotics, statins, and pheromones. Furthermore, its specific stereochemistry makes it the exclusive direct metabolic precursor to the physiologically active ketone body (R)-beta-hydroxybutyrate, driving its procurement in the synthesis of advanced ketone esters for clinical and sports nutrition [1].
Substituting enantiopure (-)-1,3-butanediol with the much cheaper racemic mixture (CAS 107-88-0) introduces severe process inefficiencies and biological liabilities. In pharmaceutical synthesis, using the racemate leads to diastereomeric mixtures, halving the theoretical yield of the target enantiomer and necessitating expensive, low-yield downstream kinetic resolution (e.g., using CAL-B lipases) to isolate the active API. In metabolic and nutritional applications, the (S)-enantiomer present in the racemate is poorly converted to the target (R)-beta-hydroxybutyrate, instead generating non-physiological intermediates that increase metabolic burden and reduce the effective bioavailability of the target ketone body [1]. Thus, procurement of the enantiopure (R)-form is mandatory to ensure process economy and biological efficacy.
When synthesizing chiral intermediates for penem antibiotics, starting directly with >99% ee (R)-(-)-1,3-butanediol allows for near 100% theoretical atom economy for the stereocenter. In contrast, using racemic 1,3-butanediol requires enzymatic kinetic resolution (such as CAL-B catalyzed acetylation), which inherently caps the maximum theoretical yield of the desired (R)-enantiomer at 50% per cycle. Recovering the remaining yield requires complex stereochemical inversion steps (e.g., tosylation and SN2 inversion), drastically increasing process time, reagent cost, and waste generation [1].
| Evidence Dimension | Maximum theoretical yield of (R)-enantiomer without stereoinversion steps |
| Target Compound Data | ~100% yield (direct use of enantiopure synthon) |
| Comparator Or Baseline | 50% yield limit (kinetic resolution of racemic 1,3-butanediol) |
| Quantified Difference | 2x higher baseline theoretical yield, eliminating resolution steps |
| Conditions | Synthesis of chiral intermediates (e.g., (R)-3-hydroxybutyrate derivatives) |
Eliminating kinetic resolution steps doubles the baseline throughput and significantly reduces the cost of goods sold (COGS) in chiral API manufacturing.
In the synthesis of ketone esters for human consumption, the stereochemistry of the butanediol moiety dictates physiological efficacy. (R)-1,3-butanediol is metabolized by hepatic alcohol and aldehyde dehydrogenases almost exclusively into the physiological ketone body (R)-beta-hydroxybutyrate. Conversely, metabolic studies show that only 29-38% of the (S)-enantiomer (present in racemic mixtures) is converted into physiological ketone bodies, with the remainder shunted toward lipid synthesis or CO2 [1]. Consequently, utilizing the pure (R)-enantiomer maximizes the bioavailable yield of the target ketone.
| Evidence Dimension | Conversion rate to physiological ketone bodies |
| Target Compound Data | Near exclusive conversion to (R)-beta-hydroxybutyrate |
| Comparator Or Baseline | 29-38% conversion (for the (S)-enantiomer in racemic mixtures) |
| Quantified Difference | >60% higher targeted metabolic conversion efficiency |
| Conditions | Hepatic metabolism via alcohol and aldehyde dehydrogenases |
Procuring the enantiopure (R)-form is critical for formulating highly bioavailable, low-toxicity clinical ketone supplements without off-target metabolic waste.
Premium cosmetic formulations require humectants with strict purity and olfactive profiles. Biologically derived (R)-(-)-1,3-butanediol routinely achieves >99.5% chemical purity and >99% chiral purity. In contrast, standard petroleum-derived racemic 1,3-butylene glycol, synthesized chemically via acetaldehyde condensation, often contains trace volatile impurities that negatively impact the odor profile and skin compatibility [1]. The high-purity (R)-enantiomer avoids these synthetic byproducts, making it the superior choice for sensitive skincare applications.
| Evidence Dimension | Trace impurity profile and odor suitability |
| Target Compound Data | >99.5% chemical purity, free of acetaldehyde condensation byproducts |
| Comparator Or Baseline | Petroleum-derived racemic 1,3-butylene glycol |
| Quantified Difference | Elimination of synthetic trace volatiles and superior olfactive profile |
| Conditions | Premium cosmetic and personal care formulations |
High-purity, biologically derived (R)-(-)-1,3-butanediol prevents off-odors and irritation in high-end cosmetic products, justifying its premium procurement cost.
Directly follows from the chiral synthon yield evidence. Using (R)-(-)-1,3-butanediol as a starting material bypasses the need for low-yield kinetic resolution, ensuring maximum atom economy when building the chiral side chains of advanced beta-lactam antibiotics [1].
Directly follows from the metabolic precursor evidence. It is the mandatory precursor for synthesizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, ensuring that the final ester is fully bioavailable and avoids the metabolic shunting associated with the (S)-enantiomer [2].
Directly follows from the purity and trace impurity evidence. The biologically derived, enantiopure form acts as a superior, low-odor humectant and solvent, replacing petroleum-derived racemic mixtures in formulations targeting sensitive skin [3].
Irritant